molecular formula C9H7N3O3 B8694623 6-Carbamoylimidazo[1,2-a]pyridine-3-carboxylic acid

6-Carbamoylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B8694623
M. Wt: 205.17 g/mol
InChI Key: RCLDOSBEIYBHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Carbamoylimidazo[1,2-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7N3O3 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Carbamoylimidazo[1,2-a]pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Carbamoylimidazo[1,2-a]pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

6-carbamoylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7N3O3/c10-8(13)5-1-2-7-11-3-6(9(14)15)12(7)4-5/h1-4H,(H2,10,13)(H,14,15)

InChI Key

RCLDOSBEIYBHJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(=O)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of ethyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate (24q) (500 mg, 2.32 mmol) in THF:MeOH (4:1, 5 mL) was added 2N LiOH (4 mL). The reaction was heated at 60° C. for 2 h then acidified with 10% citric acid. The solvent was partially concentrated and the resulting solid was collected by vacuum filtration and was washed with excess water. The product was purified from the crude solid to afford 6-carbamoylimidazo[1,2-a]pyridine-3-carboxylic acid (110). 1H NMR (400 MHz, d6-DMSO) δ 9.80 (s, 1H), 8.33-8.31 (m, 1H), 8.29 (s, 1H), 7.95 (dd, J=2.0, 9.6 Hz, 1H), 7.83 (dd, J=0.8, 9.2 Hz, 1H), 7.69 (s, 1H). MS m/z 205.05 (M+1)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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